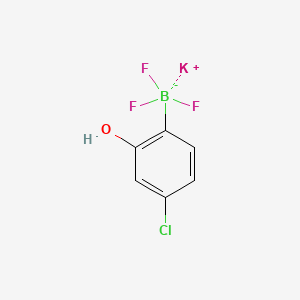
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF₃]⁻. This compound is a member of the potassium organotrifluoroborate family, which are known for their stability in air and moisture, making them easy to handle and purify . These compounds are widely used in various chemical reactions, particularly in cross-coupling reactions.
Métodos De Preparación
The preparation of potassium (4-chloro-2-hydroxyphenyl)trifluoroborate typically involves the reaction of 4-chloro-2-hydroxyphenylboronic acid with potassium bifluoride (KHF₂). This reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying . The synthetic route can be summarized as follows:
- Dissolve 4-chloro-2-hydroxyphenylboronic acid in water.
- Add potassium bifluoride to the solution.
- Stir the mixture at room temperature for several hours.
- Filter the resulting precipitate.
- Dry the precipitate to obtain this compound.
Industrial production methods for potassium organotrifluoroborates often involve similar procedures but on a larger scale, with additional steps for purification and quality control .
Análisis De Reacciones Químicas
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium (4-chloro-2-hydroxyphenyl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this mechanism include the palladium catalyst and the base used in the reaction .
Comparación Con Compuestos Similares
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate is unique among organotrifluoroborates due to its stability and ease of handling. Similar compounds include:
Potassium phenyltrifluoroborate: Similar in structure but lacks the chloro and hydroxy substituents.
Potassium (4-methoxyphenyl)trifluoroborate: Contains a methoxy group instead of a chloro and hydroxy group.
Potassium (4-bromophenyl)trifluoroborate: Contains a bromo group instead of a chloro and hydroxy group.
These compounds share similar reactivity but differ in their substituents, which can affect their reactivity and applications in synthesis .
Propiedades
Fórmula molecular |
C6H4BClF3KO |
|---|---|
Peso molecular |
234.45 g/mol |
Nombre IUPAC |
potassium;(4-chloro-2-hydroxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H4BClF3O.K/c8-4-1-2-5(6(12)3-4)7(9,10)11;/h1-3,12H;/q-1;+1 |
Clave InChI |
VZMUPDBIARLJND-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=C(C=C1)Cl)O)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14090548.png)
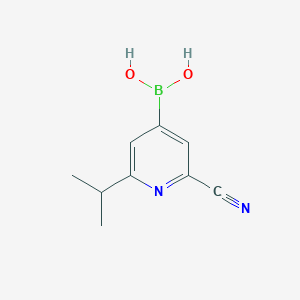
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090553.png)
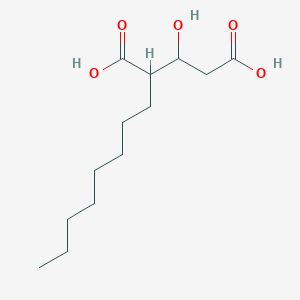
![2-(3-methylphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B14090565.png)
![1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14090568.png)
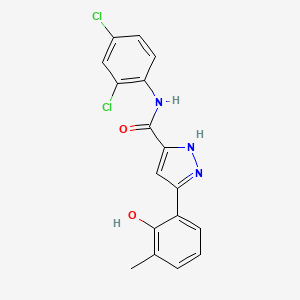
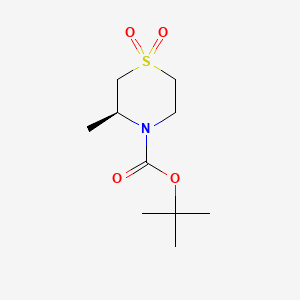
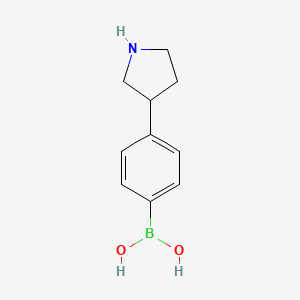
![N-[3-Fluoro-4-[[6-methoxy-7-(phenylmethoxy)-4-quinolinyl]oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide](/img/structure/B14090601.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B14090604.png)
![(E)-2-Cyano-3-(5-(2,3-diphenyl-8-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid](/img/structure/B14090609.png)

![benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B14090625.png)
